ethyl 5-{N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with ethyl, dimethyl, and carboxylate groups, along with a hydrazinecarbonyl group linked to a dimethoxyphenyl moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethyl and dimethyl groups. The hydrazinecarbonyl group is then added through a condensation reaction with the appropriate hydrazine derivative. The final step involves the formation of the dimethoxyphenyl moiety through a reaction with a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states.
Scientific Research Applications
Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound lacks the hydrazinecarbonyl and dimethoxyphenyl groups, making it less complex and potentially less versatile in certain applications.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound has a formyl group instead of the hydrazinecarbonyl group, which may result in different reactivity and applications.
The uniqueness of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate lies in its combination of functional groups, which provides a wide range of chemical and biological activities.
Properties
IUPAC Name |
ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-6-27-19(24)16-11(2)17(21-12(16)3)18(23)22-20-10-13-7-8-14(25-4)15(9-13)26-5/h7-10,21H,6H2,1-5H3,(H,22,23)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZFCLGIUBQRDQ-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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